![molecular formula C20H18ClN3S B2514192 N-(4-clorofenil)-1-fenil-3,4-dihidropirrolo[1,2-a]pirazina-2(1H)-carbotioamida CAS No. 393823-49-9](/img/structure/B2514192.png)
N-(4-clorofenil)-1-fenil-3,4-dihidropirrolo[1,2-a]pirazina-2(1H)-carbotioamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C20H18ClN3S and its molecular weight is 367.9. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de pirrolopirazina han demostrado propiedades antimicrobianas significativas. La investigación sugiere que este compuesto puede inhibir el crecimiento de bacterias, hongos y otros microorganismos. Su potencial como agente antimicrobiano podría explorarse más a fondo para el desarrollo de fármacos .
Efectos Antiinflamatorios
La inflamación juega un papel crucial en diversas enfermedades. Los derivados de pirrolopirazina, incluido nuestro compuesto de interés, han mostrado actividad antiinflamatoria. Investigar sus mecanismos de acción y posibles aplicaciones en trastornos inflamatorios podría ser valioso .
Propiedades Antivirales
Los virus representan un desafío para la salud global, y continuamente se buscan nuevos agentes antivirales. Algunos derivados de pirrolopirazina exhiben actividad antiviral. Estudios adicionales podrían explorar su eficacia contra virus específicos y posibles aplicaciones clínicas .
Potencial Antioxidante
El estrés oxidativo contribuye al envejecimiento y a diversas enfermedades. Los compuestos con propiedades antioxidantes son esenciales para mantener la salud celular. Nuestro compuesto podría poseer efectos antioxidantes, lo que lo hace relevante para afecciones relacionadas con el estrés oxidativo .
Actividad Antitumoral
El cáncer sigue siendo una preocupación importante para la salud. Ciertos derivados de pirrolopirazina exhiben efectos antitumorales. Investigar su impacto en líneas celulares de cáncer y comprender sus mecanismos podría conducir a nuevas estrategias terapéuticas .
Inhibición de Quinasas
Las quinasas juegan un papel crítico en las vías de señalización celular. Curiosamente, los derivados de 5H-pirrolo[2,3-b]pirazina han mostrado actividad inhibitoria de quinasas. Estos compuestos podrían explorarse como posibles inhibidores de quinasas para enfermedades específicas .
Fuentes Naturales y Aislamiento
Los derivados de pirrolopirazina se han aislado de diversas fuentes, incluidas plantas, microbios, suelo y vida marina. Investigar su ocurrencia natural y posibles roles ecológicos podría proporcionar información valiosa .
Investigación de Relación Estructura-Actividad (SAR)
A pesar de la importancia del compuesto, existen estudios de SAR limitados. Los investigadores deben explorar las relaciones entre las modificaciones estructurales y las actividades biológicas para orientar los esfuerzos futuros de diseño de fármacos .
En resumen, N-(4-clorofenil)-1-fenil-3,4-dihidropirrolo[1,2-a]pirazina-2(1H)-carbotioamida es prometedor en diversos campos. Su andamiaje único lo convierte en un candidato atractivo para el descubrimiento de fármacos y aplicaciones terapéuticas. Los investigadores pueden construir sobre el conocimiento existente para desbloquear su potencial completo en el tratamiento de diversas enfermedades . 🌟
Direcciones Futuras
Pyrrolopyrazine derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mecanismo De Acción
Target of Action
N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in a variety of ways, leading to different biological activities . For instance, some pyrrolopyrazine derivatives have shown kinase inhibitory activity, which involves the inhibition of enzymes that play a crucial role in the regulation of cellular processes .
Biochemical Pathways
These could include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
. These interactions can influence biochemical reactions in significant ways. For instance, some pyrrolopyrazine derivatives have been found to exhibit kinase inhibitory activity, suggesting that they may interact with kinase enzymes .
Cellular Effects
The cellular effects of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide are not yet fully known. Based on the known activities of other pyrrolopyrazine derivatives, it can be hypothesized that this compound may influence cell function in several ways . For example, it may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide in laboratory settings are not yet fully known. It is likely that the effects of this compound may change over time, possibly due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide in animal models are not yet fully known. It is likely that the effects of this compound may vary with different dosages .
Metabolic Pathways
The metabolic pathways that N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is involved in are not yet fully known. It is likely that this compound may interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide within cells and tissues are not yet fully known. It is likely that this compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is not yet fully known. It is likely that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3S/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXKWQCUJPDJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)

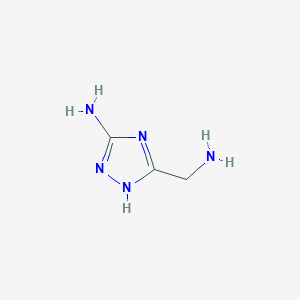
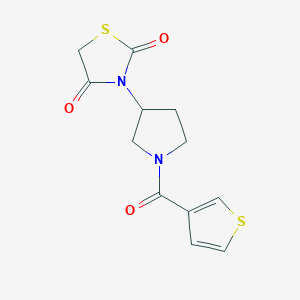
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone](/img/structure/B2514119.png)


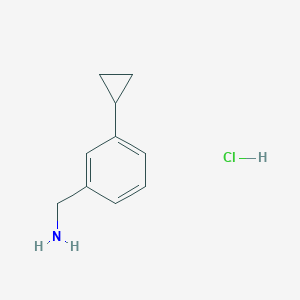


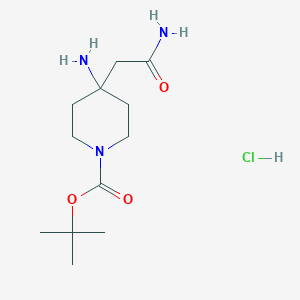
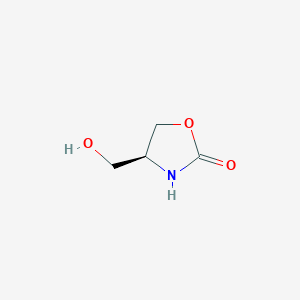
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2514132.png)